REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[O:13][C:12](=[O:17])[CH:11]=[C:10]2[OH:18])[CH3:6]>C(Cl)(Cl)Cl>[CH2:5]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[O:13][C:12](=[O:17])[C:11]([N+:1]([O-:4])=[O:2])=[C:10]2[OH:18])[CH3:6]
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Name
|
|
Quantity
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33 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
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5.52 g
|
Type
|
reactant
|
Smiles
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C(C)C=1C=C2C(=CC(OC2=CC1)=O)O
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
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Smiles
|
C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After standing for a further hour
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Type
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CUSTOM
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Details
|
the solvent was removed in vacuo at room temperature
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Type
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ADDITION
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Details
|
6N hydrochloric acid (100 ml) added to the residue
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Type
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FILTRATION
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Details
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Filtration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2C(=C(C(OC2=CC1)=O)[N+](=O)[O-])O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |